Pharmacological Inactivity of Quetiapine S-oxide Versus Active Metabolite Norquetiapine and Parent Drug Quetiapine
Quetiapine S-oxide is explicitly classified as an inactive metabolite [1]. In contrast, the alternative metabolite norquetiapine (N-desalkylquetiapine) demonstrates potent receptor binding with Ki values of 45 nM at 5-HT1A, 237 nM at α2, 107 nM at 5-HT2C, and 76 nM at 5-HT7 receptors . Quetiapine itself binds D2 receptors with a pIC50 of 6.33 (Ki ≈ 470 nM). This functional dichotomy means quetiapine S-oxide cannot serve as a pharmacological substitute for norquetiapine or quetiapine in any receptor-activity-dependent application.
| Evidence Dimension | Receptor binding activity |
|---|---|
| Target Compound Data | Inactive (no measurable Ki at clinically relevant concentrations) |
| Comparator Or Baseline | Norquetiapine: Ki 5-HT1A 45 nM, α2 237 nM, 5-HT2C 107 nM, 5-HT7 76 nM; Quetiapine: D2 pIC50 6.33 |
| Quantified Difference | Undetectable vs. nanomolar-range affinity for active comparators |
| Conditions | In vitro radioligand binding assays; DrugBank and published pharmacological profiles |
Why This Matters
Researchers requiring an inactive metabolite for use as a negative control in receptor binding or functional assays must select quetiapine S-oxide; norquetiapine or quetiapine would confound results due to their significant receptor activities.
- [1] INTEDE Drug Metabolite Database. Quetiapine sulfoxide (DM003032). SULFOXIDE METABOLITE (INACTIVE). View Source
